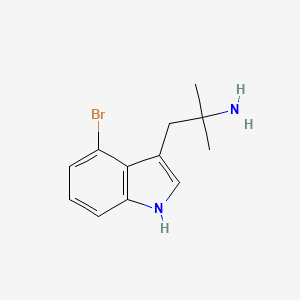

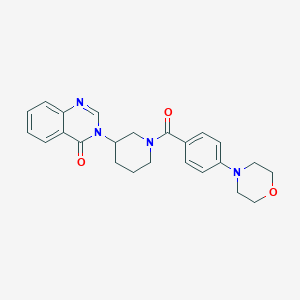

![molecular formula C13H7Cl2FN2OS2 B3013239 (E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 441291-93-6](/img/structure/B3013239.png)

(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

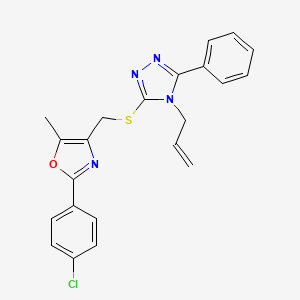

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The compound contains a benzo[d]thiazole ring and a thiophene ring, which are both aromatic and contribute to the compound’s stability. The presence of the fluorine atom and the dichloro group could influence the compound’s reactivity and properties .Scientific Research Applications

Solvent Effects on Carboxamides

Patil et al. (2011) investigated the absorption and fluorescence spectra of three carboxamides in solvents of different polarities. The study estimated the ground and excited state dipole moments using the solvatochromic shift method, finding that the excited state dipole moments were higher than those of the ground state. This research suggests that solvent polarity significantly impacts the photophysical properties of carboxamide molecules, which could be relevant for applications in molecular electronics or photodynamic therapy (Patil et al., 2011).

Synthesis and Characterization of Thiophene Derivatives

King and Higgins (1994) explored the effects of methyl-, chloro-, and fluoro-substitution on the doping potentials of polybenzo[c]thiophene films. The research indicated that these substitutions have little impact on the oxidation to the p-doped conducting form but significantly affect reduction to the n-doped form. This finding has implications for the development of organic semiconductors and materials science (King & Higgins, 1994).

Antimicrobial and Anticancer Activity

Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research demonstrates the potential of thiophene derivatives in developing new pharmacological agents (Abu-Hashem et al., 2020).

Fluorescent Dyes and Photophysical Studies

Witalewska et al. (2019) used thioamides as building blocks in the synthesis of fluorescent dyes, indicating applications in the development of fluorescent markers and sensors (Witalewska et al., 2019).

Future Directions

properties

IUPAC Name |

2,5-dichloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FN2OS2/c1-18-8-3-2-6(16)4-9(8)20-13(18)17-12(19)7-5-10(14)21-11(7)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAWZVQRIXDNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

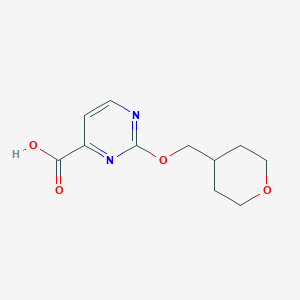

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

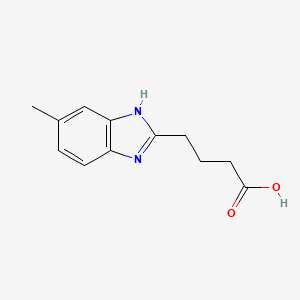

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)

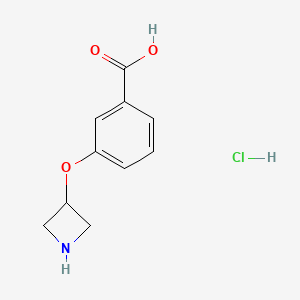

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)

![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)